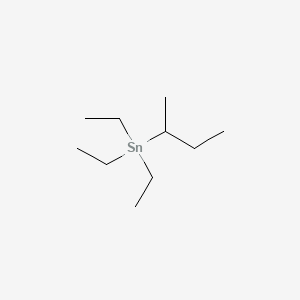
Sec-butyl(triethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl (1-methylpropyl)stannane is an organotin compound with the molecular formula C10H24Sn It is a derivative of stannane, where the tin atom is bonded to three ethyl groups and one 1-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethyl (1-methylpropyl)stannane can be synthesized through several methods. One common approach involves the reaction of triethylstannyl chloride with 1-methylpropyl magnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of triethyl (1-methylpropyl)stannane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl (1-methylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl or 1-methylpropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin halides .
Wissenschaftliche Forschungsanwendungen
Triethyl (1-methylpropyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of triethyl (1-methylpropyl)stannane involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, it can interact with cellular components, potentially disrupting normal cellular functions. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylstannane: Similar structure but lacks the 1-methylpropyl group.
Tributyltin hydride: Another organotin compound with different alkyl groups.
Trimethyltin chloride: Contains methyl groups instead of ethyl and 1-methylpropyl groups.
Uniqueness
Triethyl (1-methylpropyl)stannane is unique due to the presence of the 1-methylpropyl group, which imparts different chemical and physical properties compared to other organotin compounds. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
55044-43-4 |
|---|---|
Molekularformel |
C10H24Sn |
Molekulargewicht |
263.01 g/mol |
IUPAC-Name |
butan-2-yl(triethyl)stannane |
InChI |
InChI=1S/C4H9.3C2H5.Sn/c1-3-4-2;3*1-2;/h3H,4H2,1-2H3;3*1H2,2H3; |
InChI-Schlüssel |
STGJVQNLVKLXDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Sn](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















